Hexadecanedioic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

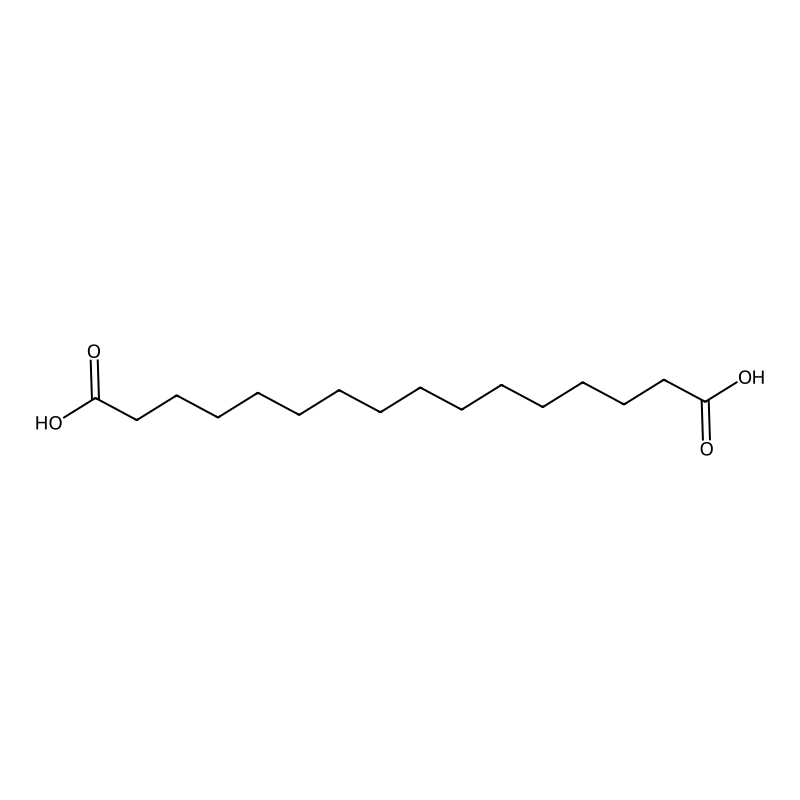

- Hexadecanedioic acid, also known as Thapsic acid, is a naturally occurring dicarboxylic acid with the formula C16H30O4 .

- It has a role as a human metabolite .

- It is the conjugate acid of hexadecanedioate .

- Hexadecanedionic acid-sepharose 4B is used for the preparation of albumin-depleted plasma .

- This is a new tool that can be used in the field of proteome research .

Biochemistry

Clinical Molecular Diagnostics and Drug Discovery

Pharmaceutical Research

- Hexadecanedioic acid can be obtained by the oxidation of hexadecanoic acid methyl ester .

- This process can be useful in the synthesis of various organic compounds .

- Among 19 esters, esters of propanoic acid, tetradecanedioic acid, 13-carboxyundecanoic acid, and hexadecanedioic acid improved the antitumor activity .

- This suggests that hexadecanedioic acid could have potential applications in cancer research .

Organic Chemistry

Antitumor Activity

Hypolipidemic Drugs

- Hexadecanedioic acid is a naturally occurring dicarboxylic acid .

- It is found in the roots of the Mediterranean perennial Thapsia .

- The name “Thapsic acid” is derived from Thapsia .

- Hexadecanedioic acid can be obtained by the oxidation of hexadecanoic acid methyl ester .

- This process is used in the manufacturing of long-chain dicarboxylic acids .

Natural Occurrence

Manufacturing Process

Preparation of Albumin-Depleted Plasma

Hexadecanedioic acid, also known as thapsic acid, is a dicarboxylic acid with the chemical formula C₁₆H₃₀O₄. It belongs to the class of organic compounds known as long-chain fatty acids, characterized by an aliphatic tail containing between 13 and 21 carbon atoms. This compound is notable for being a hydrophobic molecule, which makes it practically insoluble in water and relatively neutral in its chemical behavior. Hexadecanedioic acid is primarily recognized for its potential biological activities, including antitumor properties, and is activated by mitochondrial and microsomal fractions in the liver .

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide to form shorter-chain fatty acids.

- Reduction: Can be reduced to hexadecanol using reducing agents like lithium aluminum hydride.

The compound's reactivity is influenced by the presence of two carboxylic acid groups, allowing it to participate in condensation reactions and form anhydrides when heated .

Hexadecanedioic acid exhibits notable biological activities. Research indicates that it has antitumor effects, suggesting potential applications in cancer treatment . Additionally, it interacts with various metabolic pathways within the body, particularly in lipid metabolism due to its long-chain fatty acid structure. Its activation by liver enzymes points toward a role in energy metabolism and possibly in signaling pathways related to fat storage and mobilization .

Hexadecanedioic acid can be synthesized through several methods:

- Oxidation of Hexadecanol: This method involves the oxidation of hexadecanol (a fatty alcohol) using oxidizing agents such as potassium permanganate or chromium trioxide.

- Dicarboxylation of Long-Chain Fatty Acids: Starting from simpler fatty acids, hexadecanedioic acid can be synthesized through dicarboxylation reactions.

- Biological Synthesis: Certain microorganisms can produce dicarboxylic acids through metabolic pathways involving fatty acids.

- Chemical Synthesis from Alkenes: Using a series of reactions involving alkenes and carbon dioxide, hexadecanedioic acid can also be synthesized .

Hexadecanedioic acid has several applications across different fields:

- Pharmaceuticals: Due to its antitumor properties, it is being explored for potential use in cancer therapies.

- Cosmetics: It is used as an emollient and thickening agent in various cosmetic formulations.

- Polymer Industry: Acts as a monomer or intermediate in the production of polyamides and other polymers.

- Food Industry: Used as a food additive for flavoring or preservation purposes .

Studies on hexadecanedioic acid have shown its interactions with various biological systems:

- Metabolic Pathways: It plays a role in lipid metabolism, influencing energy storage and mobilization processes.

- Cellular Mechanisms: Research indicates that it may affect cell signaling pathways involved in growth and apoptosis, particularly relevant in cancer biology .

- Enzyme Interactions: The compound interacts with liver enzymes that are crucial for fatty acid metabolism, suggesting its importance in metabolic regulation .

Hexadecanedioic acid shares structural similarities with several other fatty acids and dicarboxylic acids. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Palmitic Acid | Saturated Fatty Acid | Most common saturated fatty acid; C₁₆H₃₂O₂ |

| Sebacic Acid | Dicarboxylic Acid | Longer chain (C₁₀H₁₈O₄); used in nylon production |

| Decanedioic Acid | Dicarboxylic Acid | Shorter chain (C₁₀H₁₈O₄); used as a plasticizer |

| Nonanedioic Acid | Dicarboxylic Acid | Shorter chain (C₉H₁₈O₄); less common than others |

Hexadecanedioic acid stands out due to its specific length and dual carboxylic groups, which grant it unique properties compared to other similar compounds. Its potential applications in pharmaceuticals and polymer industries further highlight its significance in both biological and industrial contexts .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant